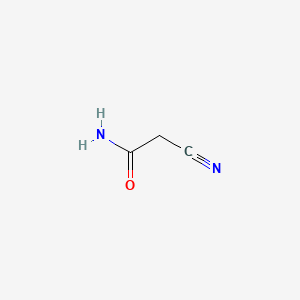

2-Cyanoacetamide

概要

説明

2-Cyanoacetamide (CAS: 107-91-5; molecular formula: C₃H₄N₂O; molecular weight: 84.08 g/mol) is a versatile organic compound characterized by a cyano (-CN) group and an amide (-CONH₂) group attached to the same carbon atom . It is synthesized via microwave-assisted Knoevenagel condensation, a green chemistry approach noted for its efficiency and environmental sustainability . This method produces α,β-unsaturated this compound derivatives, which are widely used in medicinal chemistry (e.g., anticancer, antibacterial agents) and industrial applications (e.g., anti-corrosion) . Spectroscopic techniques such as FTIR and NMR are routinely employed for structural characterization .

準備方法

Industrial Synthesis via Esterification and Amidation

The most well-documented industrial method for synthesizing 2-cyanoacetamide involves a two-step process: esterification of cyanoacetic acid followed by amidation of the resultant ester . This approach minimizes waste generation and avoids costly catalysts, making it economically viable for large-scale production.

Esterification of Cyanoacetic Acid

Crude cyanoacetic acid (which may contain up to 30% water) is reacted with a monohydric alcohol, typically n-butanol , under azeotropic conditions to remove water. Key parameters include:

- Molar ratio of alcohol to acid : 1.5:1 to 2.5:1 (optimized at 2:1 for balanced reactivity and cost).

- Temperature : 100–120°C during azeotropic distillation.

- Catalyst : Notably absent, as the reaction proceeds efficiently without external catalysts due to the self-esterifying properties of cyanoacetic acid.

The esterification yields n-butyl cyanoacetate , which is either used directly or purified via distillation to remove high-boiling impurities.

Amidation of Cyanoacetate Ester

The ester undergoes ammonolysis in the presence of a basic catalyst (e.g., sodium methoxide) and gaseous ammonia:

- Catalyst concentration : 1–3 wt% relative to the ester.

- Reaction temperature : Maintained at 30°C to control exothermicity.

- Ammonia flow rate : Ensures stoichiometric excess for complete conversion.

This step produces crude this compound, which is subsequently isolated through filtration and vacuum-drying.

Work-up and Purification

The work-up involves:

- Mechanical separation : Filtration or hydrocyclone to remove residual catalysts.

- Thermal treatment : Vacuum-drying at 40–60°C to achieve >99% purity.

The mother liquor, rich in recyclable n-butanol, is distilled and reused, enhancing process sustainability.

Reaction Parameters and Optimization

Molar Ratios and Alcohol Selection

The choice of alcohol significantly impacts yield and efficiency:

| Alcohol | Boiling Point (°C) | Azeotropic Efficiency | Yield (%) |

|---|---|---|---|

| n-Butanol | 117 | High | 91 |

| n-Pentanol | 138 | Moderate | 85 |

| n-Hexanol | 158 | Low | 78 |

n-Butanol is preferred due to its optimal balance of boiling point, azeotropic capacity, and cost. Excess alcohol (up to 2.5:1 molar ratio) ensures complete conversion of cyanoacetic acid.

Catalysts and Reaction Conditions

While the esterification step requires no catalyst, the amidation step relies on basic catalysts:

| Catalyst | Concentration (wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sodium methoxide | 1.5 | 7 | 91 |

| Potassium tert-butoxide | 2.0 | 6 | 89 |

| NaOH | 3.0 | 9 | 82 |

Sodium methoxide in methanol (30% solution) achieves the highest yield (91%) with minimal side products. Lower temperatures (30°C) prevent decomposition of the thermally labile cyanoacetamide.

Experimental Data and Yields

The patented method demonstrates scalability and consistency across batches:

Example 1:

- Starting material : 141.6 g (1 mol) n-butyl cyanoacetate.

- Conditions : 3.6 g sodium methoxide, 30°C, 7 h reaction.

- Yield : 76.6 g (91%) of this compound, m.p. 120.5–121.5°C.

Example 2:

- Starting material : 608 g crude cyanoacetic acid (70% purity).

- Conditions : Two-stage reaction with n-butanol recycling.

- Yield : 85.3% overall yield after purification.

Advantages of the Patented Method

- Solvent-free process : Eliminates need for auxiliary solvents, reducing waste disposal costs.

- Catalyst efficiency : Sodium methoxide is inexpensive and easily separable.

- Alcohol recycling : n-Butanol recovery exceeds 90%, lowering raw material expenditures.

- Short reaction times : Full conversion achieved in ≤8 hours.

化学反応の分析

Types of Reactions: 2-Cyanoacetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of cyanoacetamide allows it to participate in a variety of reactions, forming different heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in reactions with cyanoacetamide include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine. Reaction conditions often involve heating, solvent-free conditions, or the use of steam baths .

Major Products: The major products formed from reactions involving cyanoacetamide are often heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. These products are of significant interest due to their biological activities and potential therapeutic applications .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-cyanoacetamide derivatives in anticancer therapies. For instance, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF-7), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervical (HeLa) cells. Compounds 11 and 12 demonstrated significant cytocidal effects, inhibiting cancer cell growth through mechanisms involving apoptosis and the downregulation of metalloproteinases involved in metastasis .

Antibacterial and Antifungal Properties

The α,β-unsaturated derivatives of this compound have been shown to possess antibacterial and antifungal properties. These compounds were evaluated for their effectiveness against various pathogenic microorganisms. In vitro studies indicated that these derivatives could serve as promising candidates for developing new antibacterial agents .

Neuroprotective Effects

Research indicates that certain this compound derivatives exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Spectrophotometric Assays

This compound has been employed in biochemical assays for detecting D-glucose levels. This method is characterized by its accuracy, rapidity, and non-toxicity, making it suitable for various laboratory applications .

Enzyme Activity Measurement

The compound has also been utilized in the spectrophotometric assay of cellulase enzyme activity. The assay leverages the reactivity of this compound with reducing sugars to quantify enzyme activity efficiently .

Non-linear Optical Materials

In materials science, this compound has been investigated for its non-linear optical properties. Studies have shown that it can be used in the synthesis of organic materials with significant non-linear optical characteristics, which are useful in photonic applications .

Phase Diagram Studies

The phase behavior of this compound mixed with other compounds has been studied to understand its thermal properties better. Research on the phase diagram between this compound and 4-chloronitrobenzene revealed insights into eutectic and monotectic formations, which are critical for developing new materials with specific thermal characteristics .

Case Study 1: Anticancer Derivatives

A study synthesized various derivatives of this compound and tested their effects on cancer cell lines. The findings indicated that specific derivatives not only inhibited cell growth but also induced apoptosis through caspase activation, highlighting their potential as anticancer agents .

Case Study 2: Spectrophotometric Applications

Another investigation focused on the use of this compound in measuring cellulase activity. The study demonstrated that the compound could effectively quantify enzyme activity in a rapid and reliable manner, showcasing its utility in biochemical research .

作用機序

The mechanism of action of cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of both the carbonyl and nitrile functional groups. These groups enable cyanoacetamide to react with bidentate reagents, forming a variety of heterocyclic compounds. The active hydrogen on the C-2 position also plays a crucial role in its reactivity .

類似化合物との比較

The structural and functional diversity of 2-cyanoacetamide derivatives allows for comparisons with related compounds. Key comparisons include:

Structural Analogues

Functional and Reactivity Differences

- Electrophilicity: The cyano group in this compound enhances electrophilicity, making it reactive in nucleophilic additions. In contrast, 2-cyanothioacetamide’s thioamide group (-CSNH₂) increases sulfur-mediated reactivity (e.g., metal chelation) .

- Bioactivity: this compound derivatives exhibit broad bioactivity due to the α,β-unsaturated system, which enables Michael addition reactions with biological targets . In contrast, 2-bromoacetamide’s bromine atom confers alkylating properties but higher toxicity .

- Safety: 2-Cyanothioacetamide requires stringent safety measures (e.g., chemical gloves, ventilation) due to skin/eye irritation risks , whereas this compound’s hazards are less documented but likely involve standard amide precautions.

生物活性

2-Cyanoacetamide, an organic compound with the formula CHNO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antimicrobial, and other pharmacological properties through a comprehensive review of recent research findings.

This compound is classified as a primary carboxylic acid amide. It features a cyano group () and an acetamide group (), which contribute to its reactivity and biological activity. The compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of this compound. For instance, a study synthesized N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, including breast (MCF-7, T47D, MDA MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity, primarily through apoptotic pathways mediated by caspases-3 and -9, along with inhibition of metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11 | PC3 | 5.4 | Apoptosis induction via caspases |

| Compound 12 | HEPG-2 | 4.8 | Inhibition of MMPs and VEGF |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A notable study focused on α,β-unsaturated this compound derivatives synthesized through microwave-assisted Knoevenagel condensation. These compounds were evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Notably, one derivative showed a binding energy of -7.7 kcal/mol against Staphylococcus aureus, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Bacteria | Binding Energy (kcal/mol) |

|---|---|---|

| Derivative 5 | Staphylococcus aureus | -7.7 |

| Derivative 1 | Escherichia coli | -6.5 |

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound exhibits a range of other pharmacological effects:

- Anti-inflammatory : Some derivatives have shown potential in inhibiting inflammatory pathways.

- Insulin-releasing : Certain compounds derived from cyanoacetamides have been linked to insulin release enhancement .

- Carbonic anhydrase inhibition : This activity suggests potential applications in treating conditions related to acid-base balance .

Case Studies

- Cytotoxicity Evaluation : In a study investigating novel cyanoacetamide derivatives, researchers found that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing biological activity.

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of cyanoacetamide derivatives to various biological targets. These studies provide insights into the mechanisms by which these compounds exert their effects.

Q & A

Q. Basic: How is 2-Cyanoacetamide employed in spectrophotometric assays for detecting enzymatic activity?

This compound is widely used as a chromogenic agent in enzymatic assays, particularly for quantifying reducing sugars generated during polysaccharide degradation. For example, in endoglucanase (EG) activity assays, it reacts with reducing sugars under alkaline conditions to form a stable, UV-absorbing complex. This method is sensitive (comparable to DNS assays) and operates effectively across a broad pH range (4.0–8.0), enabling real-time monitoring of enzymatic kinetics . Researchers should standardize reaction conditions (e.g., temperature, incubation time) and validate linearity using glucose calibration curves.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if breathing is irregular .

- Skin/Eye Contact: Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

- Storage: Keep in a locked, ventilated area away from incompatible substances .

- Waste Disposal: Dispose via approved hazardous waste facilities .

Q. Advanced: How can researchers resolve inconsistencies in reaction yields during heterocyclic synthesis using this compound?

Yield discrepancies may arise from competing side reactions (e.g., hydrolysis or dimerization) or variability in reagent purity. To address this:

- Optimize Reaction Conditions: Test solvent systems (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) to favor desired pathways .

- Monitor Intermediate Formation: Use TLC or HPLC to track reaction progress and identify byproducts .

- Purification: Employ column chromatography or recrystallization to isolate target compounds .

Document all variables (e.g., stoichiometry, temperature) systematically to identify critical factors .

Q. Advanced: How does pH influence the sensitivity of this compound in detecting reducing sugars, and how can this be optimized?

The reagent’s sensitivity is pH-dependent due to its reaction mechanism. At lower pH (4.0–6.0), protonation of intermediates reduces chromophore stability, while higher pH (7.0–8.0) enhances color development. To optimize:

- Calibrate pH Buffers: Use sodium acetate (pH 4.0–5.5) or borate (pH 7.0–8.0) buffers for consistent results .

- Adjust Incubation Time: Longer incubation (10–15 minutes) at lower pH compensates for reduced reactivity .

- Validate with Controls: Include blank and standard curves across the pH range to ensure linearity .

Q. Basic: What documentation standards ensure reproducibility in experiments involving this compound?

- Detailed Methods: Specify reagent concentrations, reaction times, and equipment (e.g., spectrophotometer wavelength settings) .

- Characterization Data: For synthesized derivatives, report melting points, NMR/IR spectra, and HPLC purity ≥95% .

- Supplemental Information: Archive raw data (e.g., absorbance readings) and instrument calibration logs in supplementary files .

Q. Advanced: How can researchers validate the purity of novel this compound derivatives?

- Chromatographic Techniques: Use HPLC with UV detection or GC-MS to confirm compound homogeneity .

- Spectroscopic Analysis: Compare NMR (¹H/¹³C) and FTIR spectra with computational predictions or literature data .

- Elemental Analysis: Verify empirical formulas (e.g., C, H, N content) to confirm stoichiometric consistency .

- Batch-to-Batch Consistency: Replicate synthesis ≥3 times to assess yield and purity variability .

Q. Advanced: What strategies integrate this compound-based assays with high-throughput screening platforms?

- Microplate Format: Adapt the assay to 96-well plates, using automated pipetting for reagent dispensing .

- Data Normalization: Include internal standards (e.g., glucose controls) to correct for plate-to-plate variability .

- Software Integration: Couple spectrophotometric output with kinetic analysis tools (e.g., GraphPad Prism) for real-time enzymatic rate calculations .

Q. Basic: What are the limitations of this compound in analytical applications?

- Interference: High concentrations of salts or detergents may quench chromophore formation .

- Sensitivity Threshold: Detection limits (~0.1 µmol glucose) may require sample pre-concentration for low-abundance targets .

- Reagent Stability: Prepare fresh solutions to avoid hydrolysis, which reduces reactivity over time .

特性

IUPAC Name |

2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMPUGMZIKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051552 | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Cyanoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: DECOMPOSES | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER | |

CAS No. |

107-91-5 | |

| Record name | Cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK38G2YXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.5 °C | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。